
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O5S2 and its molecular weight is 456.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A variety of related compounds, such as 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamides, were synthesized using microwave irradiation. This method offers an environmentally benign procedure with increased reaction rates and better yields. These compounds exhibited significant antibacterial and antifungal activities against various strains, suggesting their potential as antimicrobial agents (Raval, Naik, & Desai, 2012).
Antimicrobial and Antifungal Evaluation
Another study focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. The synthesized compounds, including chromene derivatives, showed promising in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Biological Evaluation of Coumarin Derivatives
A series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives were synthesized and their biological properties estimated. This work emphasizes the potential therapeutic applications of such compounds, including their antibacterial activity (Ramaganesh, Bodke, & Venkatesh, 2010).
Chemosensor Applications
Research on N-(2-(bis(2-((4-methylphenyl)sulfonamido)ethyl)amino)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide demonstrated its potential as a highly selective fluorescence chemosensor. This compound exhibited an "on-off-on" fluorescence response toward Cu2+ and H2PO4−, indicating its utility in detecting these ions with high sensitivity and selectivity (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-nitrobenzenesulfonyl chloride to form N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide. This compound is then reduced to N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfanilamide, which is reacted with 4-(4-oxo-4H-chromen-3-yl)benzoic acid to form the final product.", "Starting Materials": [ "5-ethyl-1,3,4-thiadiazol-2-amine", "4-nitrobenzenesulfonyl chloride", "4-(4-oxo-4H-chromen-3-yl)benzoic acid" ], "Reaction": [ "5-ethyl-1,3,4-thiadiazol-2-amine is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide.", "The nitro group in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzenesulfonamide is reduced to an amino group using a reducing agent such as iron and hydrochloric acid to form N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfanilamide.", "N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfanilamide is then reacted with 4-(4-oxo-4H-chromen-3-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide." ] } | |
CAS RN |
899351-47-4 |
Product Name |
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide |
Molecular Formula |
C20H16N4O5S2 |
Molecular Weight |
456.49 |
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H16N4O5S2/c1-2-17-22-23-20(30-17)24-31(27,28)13-9-7-12(8-10-13)21-19(26)15-11-29-16-6-4-3-5-14(16)18(15)25/h3-11H,2H2,1H3,(H,21,26)(H,23,24) |
InChI Key |
QODWWQBLAUHLKO-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



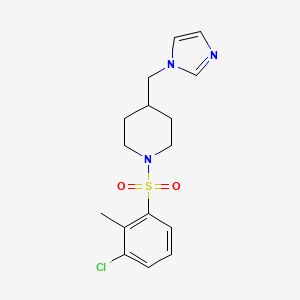
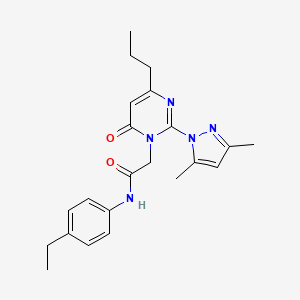

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2539828.png)
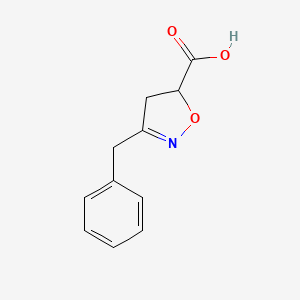

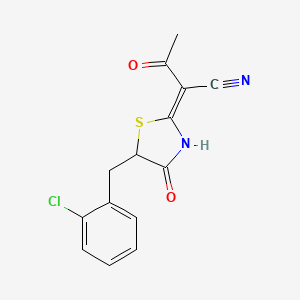
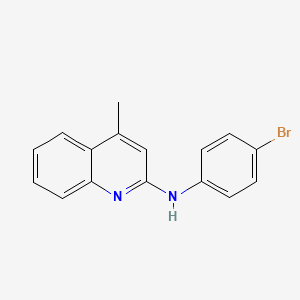
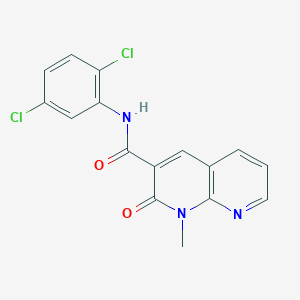
![3-(thiophen-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2539839.png)

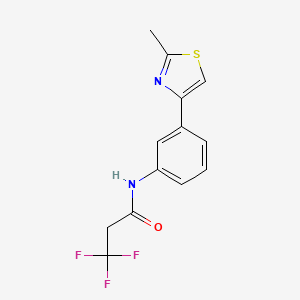
![3-[(3-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2539844.png)
![(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one](/img/structure/B2539845.png)